molecular formula C28H36N6O3S B13049287 3-Amino-6-(4-((2-(4-(2-(dimethylamino)ethyl)piperidin-1-YL)ethyl)sulfonyl)phenyl)-N-phenylpyrazine-2-carboxamide CAS No. 2089651-36-3

3-Amino-6-(4-((2-(4-(2-(dimethylamino)ethyl)piperidin-1-YL)ethyl)sulfonyl)phenyl)-N-phenylpyrazine-2-carboxamide

Cat. No.: B13049287
CAS No.: 2089651-36-3
M. Wt: 536.7 g/mol
InChI Key: NKWAWWMZIXYIGE-UHFFFAOYSA-N
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Description

The compound 3-Amino-6-(4-((2-(4-(2-(dimethylamino)ethyl)piperidin-1-YL)ethyl)sulfonyl)phenyl)-N-phenylpyrazine-2-carboxamide is a pyrazine-2-carboxamide derivative featuring a sulfonamide-linked piperidine-ethyl-dimethylamine side chain and an N-phenyl carboxamide group. Its structure combines a heterocyclic pyrazine core with a sulfonyl-piperidinyl-ethyl-dimethylamino substituent, a design often employed in medicinal chemistry to modulate target binding, solubility, and pharmacokinetics .

Properties

CAS No.

2089651-36-3

Molecular Formula

C28H36N6O3S

Molecular Weight

536.7 g/mol

IUPAC Name

3-amino-6-[4-[2-[4-[2-(dimethylamino)ethyl]piperidin-1-yl]ethylsulfonyl]phenyl]-N-phenylpyrazine-2-carboxamide

InChI

InChI=1S/C28H36N6O3S/c1-33(2)15-12-21-13-16-34(17-14-21)18-19-38(36,37)24-10-8-22(9-11-24)25-20-30-27(29)26(32-25)28(35)31-23-6-4-3-5-7-23/h3-11,20-21H,12-19H2,1-2H3,(H2,29,30)(H,31,35)

InChI Key

NKWAWWMZIXYIGE-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1CCN(CC1)CCS(=O)(=O)C2=CC=C(C=C2)C3=CN=C(C(=N3)C(=O)NC4=CC=CC=C4)N

Origin of Product

United States

Preparation Methods

Multi-Step Synthetic Route

The synthesis generally follows a convergent multi-step organic synthesis strategy, involving:

The overall process requires careful purification at each stage to avoid impurities that could complicate downstream reactions.

Key Reaction Conditions and Reagents

Step Reaction Type Key Reagents/Catalysts Conditions Notes
1 Amidation Pyrazine-2-carboxylic acid, Aniline Acid chloride formation or coupling agents (e.g., EDC, DCC) Mild temperature, inert atmosphere
2 Amination Nitration reagents (e.g., HNO3/H2SO4), then reduction (Pd/C, H2) Controlled temperature, hydrogenation Selective reduction to amino group
3 Suzuki-Miyaura Coupling Aryl boronic acid, Pd(0) catalyst, base (K2CO3 or NaOH) Aqueous/organic solvent, 80-100 °C High purity Pd catalyst essential
4 Nucleophilic substitution Piperidine derivative, alkyl halides Polar aprotic solvents (DMF, DMSO), 50-80 °C Controlled stoichiometry to avoid over-alkylation

Industrial Scale Considerations

  • Continuous flow reactors are increasingly used to improve heat and mass transfer, allowing better control over exothermic steps such as nitration and palladium-catalyzed couplings.
  • Automated synthesis platforms reduce human error and increase reproducibility.
  • Optimization focuses on minimizing palladium catalyst loading and solvent usage for cost-effectiveness and environmental compliance.

Chemical Reaction Analysis

Reaction Optimization

  • Reaction times and temperatures are optimized to balance conversion and minimize side reactions.
  • Solvent choice (e.g., tetrahydrofuran, dichloromethane, methanol) influences solubility and reaction kinetics.
  • Catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2 are selected based on activity and stability under reaction conditions.

Summary Table of Preparation Steps

Synthetic Step Reaction Type Reagents/Catalysts Typical Conditions Yield Range (%) Key Challenges
Pyrazine-2-carboxamide formation Amidation Pyrazine acid, aniline, coupling agents Room temp to 60 °C, inert gas 70-85 Selectivity, purity
Amino group introduction Nitration + reduction HNO3/H2SO4, Pd/C, H2 0-25 °C nitration; 25 °C H2 65-80 Over-nitration avoidance
Suzuki-Miyaura coupling Cross-coupling Aryl boronic acid, Pd catalyst, base 80-100 °C, aqueous-organic mix 75-90 Catalyst poisoning
Piperidine side chain incorporation Nucleophilic substitution Piperidine derivative, alkyl halide 50-80 °C, polar aprotic solvent 60-80 Over-alkylation control

Research Findings and Practical Notes

  • The Suzuki-Miyaura coupling is the cornerstone reaction enabling the assembly of the complex aromatic framework with high regioselectivity and functional group tolerance.
  • The choice of palladium catalyst and base critically affects yield and purity; phosphine ligands tailored for steric and electronic properties improve catalyst turnover.
  • Hydrogenation steps for amino group formation require careful monitoring to avoid reduction of other sensitive groups.
  • Industrial synthesis benefits from continuous flow technology, which enhances safety and scalability for exothermic and sensitive steps.
  • Purification typically involves chromatographic techniques and recrystallization to achieve >95% purity suitable for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-(4-((2-(4-(2-(dimethylamino)ethyl)piperidin-1-yl)ethyl)sulfonyl)phenyl)-N-phenylpyrazine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The piperidine moiety can be substituted with other amines or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the specific transformation desired.

Major Products

The major products formed from these reactions depend on the specific functional group being targeted. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the sulfonyl group can produce sulfides. Substitution reactions can lead to a variety of derivatives with different alkyl or amine groups attached to the piperidine moiety.

Scientific Research Applications

3-Amino-6-(4-((2-(4-(2-(dimethylamino)ethyl)piperidin-1-yl)ethyl)sulfonyl)phenyl)-N-phenylpyrazine-2-carboxamide has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe for studying biological processes and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-6-(4-((2-(4-(2-(dimethylamino)ethyl)piperidin-1-yl)ethyl)sulfonyl)phenyl)-N-phenylpyrazine-2-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, making it a versatile tool for studying cellular processes .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table highlights structural analogues and their distinguishing features:

Compound Name Core Structure Sulfonyl Substituent Amide Substituent Key Differences Reference
3-Amino-6-(4-((2-(4-(2-(dimethylamino)ethyl)piperidin-1-YL)ethyl)sulfonyl)phenyl)-N-phenylpyrazine-2-carboxamide Pyrazine-2-carboxamide Piperidinyl-ethyl-dimethylamino Phenyl Unique combination of piperidine-ethyl-dimethylamine and phenyl groups.
3-Amino-6-(4-{[2-(dimethylamino)ethyl]sulfamoyl}phenyl)-N-pyridin-3-ylpyrazine-2-carboxamide Pyrazine-2-carboxamide Dimethylaminoethyl (no piperidine) Pyridin-3-yl Simplified sulfonamide chain; pyridine vs. phenyl amide.
BI605906 (3-Amino-4-(1,1-difluoropropyl)-6-[4-(methylsulfonyl)-1-piperidinyl]thieno[2,3-b]pyridine-2-carboxamide) Thieno[2,3-b]pyridine 4-(Methylsulfonyl)piperidine N/A Thienopyridine core; methylsulfonyl-piperidine vs. sulfonamide-piperidine-ethyl.
N-(2-(3-(4-Methoxyphenyl)-6-oxopyridazin-1-yl)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide Benzamide Piperidinylsulfonyl Ethyl-pyridazinone Benzamide core; pyridazinone side chain vs. pyrazine-carboxamide.

Analysis of Substituent Effects

Sulfonamide-Piperidine Modifications: The target compound’s piperidinyl-ethyl-dimethylamino sulfonamide group enhances lipophilicity compared to simpler dimethylaminoethyl chains (e.g., ). This may improve blood-brain barrier penetration or target binding in hydrophobic pockets . In contrast, BI605906 uses a methylsulfonyl-piperidine group on a thienopyridine core, suggesting divergent target selectivity (e.g., kinase vs. protease inhibition) .

Amide Substituents :

  • The N-phenyl group in the target compound contrasts with N-pyridin-3-yl () or N-isopropyl () carboxamides. Pyridine rings may enhance solubility via hydrogen bonding, while phenyl groups favor π-π stacking interactions .

Biological Activity

3-Amino-6-(4-((2-(4-(2-(dimethylamino)ethyl)piperidin-1-YL)ethyl)sulfonyl)phenyl)-N-phenylpyrazine-2-carboxamide, also referred to by its CAS number 2089651-36-3, is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the compound’s biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C28H36N6O3SC_{28}H_{36}N_{6}O_{3}S, with a molecular weight of approximately 536.70 g/mol. The compound features a complex structure that includes a pyrazine ring, an amide group, and a piperidine moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC28H36N6O3SC_{28}H_{36}N_{6}O_{3}S
Molecular Weight536.70 g/mol
CAS Number2089651-36-3
Purity95%

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly in cancer therapy. It has been shown to inhibit specific kinases involved in cell proliferation and survival pathways. The sulfonamide group is believed to enhance its binding affinity to target proteins, thereby modulating their activity.

Biological Activity

Research indicates that 3-Amino-6-(4-((2-(4-(2-(dimethylamino)ethyl)piperidin-1-YL)ethyl)sulfonyl)phenyl)-N-phenylpyrazine-2-carboxamide exhibits several biological effects:

  • Antitumor Activity : Preliminary studies suggest that the compound may have significant antitumor properties, potentially through the inhibition of tumor cell growth and induction of apoptosis in cancer cell lines.
  • Kinase Inhibition : The compound has been identified as a potent inhibitor of certain kinases, which are crucial in signaling pathways that regulate cell division and survival.
  • Neuroprotective Effects : Some studies have indicated that compounds with similar structures exhibit neuroprotective properties, which may be relevant for neurodegenerative diseases.

Case Studies

Several studies have evaluated the biological efficacy of the compound:

  • Study on Cancer Cell Lines : A study conducted on various cancer cell lines demonstrated that the compound effectively reduced cell viability in a dose-dependent manner. It was particularly effective against breast and lung cancer cells, suggesting its potential as a therapeutic agent in oncology .
  • In Vivo Studies : Animal models treated with the compound showed reduced tumor growth compared to control groups. These findings support its potential application in cancer treatment protocols .

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